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Abstract
Canertinib (PD183805), also known as CI-1033, is a potent, orally bioavailable, and

irreversible pan-ErbB tyrosine kinase inhibitor. It covalently binds to and inhibits all four

members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and

ErbB4. This comprehensive technical guide details the discovery, development, mechanism of

action, and preclinical and clinical evaluation of Canertinib. It is intended to serve as a

resource for researchers and drug development professionals interested in the scientific

journey of this pioneering irreversible kinase inhibitor.

Introduction: The Rationale for Pan-ErbB Inhibition
The ErbB family of receptor tyrosine kinases plays a crucial role in cell proliferation,

differentiation, and survival.[1] Dysregulation of ErbB signaling, through overexpression,

mutation, or ligand-dependent activation, is a well-established driver of tumorigenesis in a

variety of cancers, including non-small cell lung cancer (NSCLC), breast cancer, and

esophageal cancer.[2][3] Canertinib was developed as a second-generation tyrosine kinase

inhibitor designed to overcome some of the limitations of first-generation, reversible inhibitors

by irreversibly binding to the kinase domain of the ErbB receptors, leading to sustained

pathway inhibition.[1]
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Discovery and Synthesis
Canertinib is a 4-anilinoquinazoline derivative, a scaffold that has proven effective for targeting

the ATP-binding site of EGFR.[4] Its unique feature is the presence of an acrylamide moiety at

the 6-position of the quinazoline ring. This group acts as a Michael acceptor, forming a covalent

bond with a conserved cysteine residue (Cys773 in EGFR) within the ATP-binding pocket.[5]

This irreversible binding permanently inactivates the kinase activity of the receptor. The 3-

chloro-4-fluoroanilino group at the 4-position and the morpholinopropoxy side chain at the 7-

position contribute to its high affinity and selectivity for the ErbB family of receptors.[6]

While a detailed, step-by-step synthesis protocol is proprietary, the general synthesis of 4-

anilinoquinazoline derivatives involves the construction of the quinazoline core followed by the

introduction of the various substituents.

Mechanism of Action
Canertinib is an irreversible inhibitor of the tyrosine kinase activity of all four ErbB family

members.[7] Upon entering the cell, Canertinib targets the ATP-binding site of the intracellular

kinase domain of the ErbB receptors. The acrylamide group on Canertinib forms a covalent

bond with a specific cysteine residue, leading to the irreversible inactivation of the receptor's

kinase function.[5] This prevents receptor autophosphorylation and the subsequent activation

of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways,

which are critical for tumor cell growth and survival.[1][3]
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Start

Prepare Reagents:
- 20 mM Hepes, pH 7.4

- 50 mM Sodium Vanadate
- Poly(Glu, Tyr) substrate
- EGFR Tyrosine Kinase

- Canertinib dilutions

Dispense into 96-well
filter plate (0.1 mL total volume)

Incubate with shaking
(10 min at 25°C)

Add [³²P]ATP (10 µM, 0.5 mCi)

Incubate
(10 min at 25°C)

Terminate with 20% TCA

Precipitate substrate
(≥15 min at 4°C)

Wash wells 5x with 10% TCA

Determine ³²P incorporation
(Wallac β plate counter)

Calculate IC50

End

 

Start

Seed cells (e.g., 1x10⁴ cells/well)
in a 24-well plate

Incubate overnight

Treat with varying concentrations
of Canertinib (e.g., 0.1-5.0 nM)

Incubate for desired time periods
(e.g., 1, 3, 5, 7 days)

Count cells using a Coulter counter

Calculate percent cell proliferation:
(Treated cell count / Control cell count) x 100

End
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Start

Culture cells to desired confluency

Serum-starve cells (optional,
16-24 hours) to reduce basal

EGFR phosphorylation

Treat with Canertinib for
defined time (e.g., 30 min - 24 h)

Stimulate with EGF (e.g., 100 ng/mL
for 15-30 min) to induce
EGFR phosphorylation

Lyse cells in RIPA buffer with
protease and phosphatase inhibitors

Quantify protein concentration (BCA assay)

Separate proteins by SDS-PAGE

Transfer proteins to PVDF membrane

Block membrane (e.g., 5% BSA in TBST)

Incubate with primary antibodies
(e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt)

Incubate with HRP-conjugated
secondary antibody

Detect with ECL substrate and image

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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